molecular formula C12H14ClN B15507288 (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B15507288
M. Wt: 207.70 g/mol
InChI Key: SROCRRNUGWYRHJ-YDALLXLXSA-N
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Description

(1S)-N-Prop-2-ynyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a propargyl group. Its molecular formula is C₁₂H₁₄ClN, with a molecular weight of 207.70 g/mol (monoisotopic mass: 207.0816) . The compound is enantiomerically pure, with the (1S)-configuration critical for its biological activity. It is a key intermediate in the synthesis of (S)-Rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease treatment .

Synthesis typically involves stereoselective alkylation of (S)-1-aminoindan with propargyl bromide, followed by hydrochloride salt formation. The compound’s crystal structure and stereochemical purity are often confirmed via X-ray diffraction (SHELX software) and chiral HPLC .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m0./s1

InChI Key

SROCRRNUGWYRHJ-YDALLXLXSA-N

Isomeric SMILES

C#CCN[C@H]1CCC2=CC=CC=C12.Cl

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 2,3-dihydro-1H-inden-1-amine backbone but differ in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Applications/Activity
(1S)-N-Prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl C₁₂H₁₄ClN Propargyl (-C≡CH) (1S) 207.70 MAO-B inhibition (Parkinson’s)
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine·HCl C₁₃H₂₀ClN 2-Methylpropan-2-amine Racemic 225.76 Not specified (research compound)
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine·HCl C₁₃H₂₀ClN 5,6-Diethyl Racemic 225.76 Bronchodilator (Indacaterol intermediate)
(R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine·HCl C₉H₁₁ClFN 7-Fluoro (1R) 187.64 Neurological research
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine·HCl C₁₇H₂₀ClNO 4-Methoxybenzyl Racemic 289.80 GPCR ligand (US28 receptor)

Key Differences and Research Findings

Substituent Effects on Bioactivity :

  • The propargyl group in (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl enhances MAO-B selectivity due to its irreversible binding to the enzyme’s flavin cofactor . In contrast, 5,6-diethyl substitution (as in 5,6-diethyl-2,3-dihydro-1H-inden-2-amine·HCl) shifts activity toward β₂-adrenergic receptor agonism, making it a precursor for bronchodilators like indacaterol .

Stereochemical Influence :

  • The (1S)-configuration is essential for (S)-Rasagiline’s MAO-B inhibition (IC₅₀ = 1–5 nM). The (1R)-enantiomer (e.g., (R)-7-fluoro-2,3-dihydro-1H-inden-1-amine·HCl) shows negligible MAO-B activity, highlighting enantioselectivity in drug design .

Synthetic Efficiency :

  • Friedel-Crafts alkylation is a common strategy for introducing substituents (e.g., ethyl, methoxybenzyl) to the indene core, but regioselectivity varies. For example, 5,6-diethyl derivatives achieve >99% regioselectivity using acetyl chloride as both reagent and solvent , whereas methoxybenzyl-substituted analogs require multi-step protection/deprotection sequences (19–23% overall yield) .

Physicochemical Properties: Halogenated analogs (e.g., 4-bromo-2,3-dihydro-1H-inden-1-amine·HCl) exhibit higher lipophilicity (ClogP ~2.5) compared to non-halogenated derivatives (ClogP ~1.8), influencing blood-brain barrier permeability .

Critical Analysis of Evidence

  • Biological Specificity : While (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine·HCl is well-characterized as a MAO-B inhibitor, other analogs (e.g., 4-methoxybenzyl derivatives) lack detailed mechanistic studies, limiting direct efficacy comparisons .
  • Stereochemical Purity : Chiral HPLC and X-ray data (SHELX-refined structures) confirm enantiopurity for (1S)-configured compounds, but racemic mixtures (e.g., 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine·HCl) are common in early-stage research .
  • Environmental Impact : Solvent-free Friedel-Crafts reactions (e.g., acetyl chloride as solvent) reduce waste in 5,6-diethyl derivative synthesis, aligning with green chemistry principles .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm stereochemistry at the 1S position via coupling constants (e.g., J = 6–8 Hz for axial protons in the dihydroindenyl group) .
  • HPLC : Monitor purity using reverse-phase methods (retention time: 8–10 min under gradient elution) .
  • Mass Spectrometry : Validate molecular weight (207.7 g/mol) via ESI-MS in positive ion mode .

How does this compound inhibit monoamine oxidase B (MAO-B), and what experimental models validate its neuroprotective potential?

Advanced Research Focus
The compound acts as a competitive MAO-B inhibitor (IC₅₀ ~50 nM) by binding to the flavin adenine dinucleotide (FAD) cofactor site, preventing degradation of dopamine and phenethylamine. In vitro models use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂), where pretreatment with 10 µM compound reduces apoptosis by 40% (measured via caspase-3 assays). In vivo validation employs MPTP-induced Parkinson’s disease models in mice, showing 30% improvement in motor function .

How should researchers reconcile conflicting data on its antimicrobial activity versus efficacy in eukaryotic systems?

Advanced Research Focus
While the compound shows moderate antibacterial activity (MIC = 32 µg/mL against E. coli), its eukaryotic cytotoxicity (IC₅₀ = 5 µM in HeLa cells) limits therapeutic utility. Researchers must differentiate off-target effects by:

  • Conducting counter-screens against human cell lines (e.g., HEK293) to assess selectivity.
  • Using proteomic profiling to identify kinase targets (e.g., JNK1 inhibition) that may drive cytotoxicity .

What strategies are recommended for modifying the indenyl scaffold to enhance target selectivity?

Q. Advanced Research Focus

  • Halogenation : Substitution at the 5-position with bromine or iodine increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Stereochemical tuning : The (1S) configuration enhances MAO-B binding affinity by 10-fold compared to (1R), as shown by molecular docking (Glide XP score: −9.2 vs. −7.1) .

How can researchers prioritize neuroprotective vs. anticancer applications given overlapping mechanistic pathways?

Advanced Research Focus
Dose-dependent effects are critical:

  • Neuroprotection : Low doses (1–10 µM) activate Nrf2/ARE pathways, reducing oxidative stress.
  • Anticancer activity : High doses (>20 µM) induce ROS-mediated apoptosis via p53 activation. Dual applications require pharmacokinetic studies to define therapeutic windows .

What formulation challenges arise from the hydrochloride salt’s solubility profile?

Advanced Research Focus
The hydrochloride salt improves aqueous solubility (15 mg/mL in PBS) but exhibits pH-dependent stability. For in vivo studies:

  • Use buffered solutions (pH 4–5) to prevent freebase precipitation.
  • Encapsulation in PEG-PLGA nanoparticles (size: 120 nm) enhances bioavailability by 3-fold in rodent models .

What in vitro assays best predict in vivo efficacy for neurodegenerative disease models?

Q. Advanced Research Focus

  • Primary neuron cultures : Measure synaptic density (via synaptophysin immunostaining) after Aβ₁₋₄₂ exposure.
  • Microglial activation assays : Quantify TNF-α suppression (ELISA) to assess anti-inflammatory effects .

How do molecular docking studies inform its interaction with MAO-B versus other kinases?

Advanced Research Focus
Docking (AutoDock Vina) reveals a hydrogen bond between the protonated amine and Tyr435 of MAO-B, while hydrophobic interactions with Leu164 stabilize binding. In contrast, weaker affinity for JNK1 (ΔG = −7.8 kcal/mol) correlates with reduced off-target effects .

What experimental evidence supports stereochemistry-dependent biological activity?

Advanced Research Focus
The (1S) enantiomer shows 10-fold higher MAO-B inhibition than (1R) in vitro. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, and circular dichroism (CD) confirms absolute configuration. In vivo, (1S) reduces dopamine depletion by 50% in MPTP models, while (1R) shows no effect .

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